Cas no 22033-96-1 ((20R,22R)-2beta,3beta,14alpha,20,22-pentahydroxy-25-acetoxy-5beta-cholest-7-en-6-one)

(20R,22R)-2beta,3beta,14alpha,20,22-pentahydroxy-25-acetoxy-5beta-cholest-7-en-6-one structure
22033-96-1 structure
Product Name:(20R,22R)-2beta,3beta,14alpha,20,22-pentahydroxy-25-acetoxy-5beta-cholest-7-en-6-one
Numero CAS:22033-96-1
MF:C29H46O8
MW:522.670750141144
CID:2009651
PubChem ID:11226211
Update Time:2025-04-21

(20R,22R)-2beta,3beta,14alpha,20,22-pentahydroxy-25-acetoxy-5beta-cholest-7-en-6-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (20R,22R)-2beta,3beta,14alpha,20,22-pentahydroxy-25-acetoxy-5beta-cholest-7-en-6-one
    • 20-hydroxyecdysone-25-acetate
    • 25-O-acetyl-20-hydroxyecdysone
    • Viticosteron E (Crustecdyson-25-acetat)
    • Viticosteron E, Ecdysteron-25-acetat
    • Viticosterone E
    • (+)-Viticosterone E
    • Viticosteron E
    • 20-hydroxyecdysone 25-acetate
    • 5beta-Cholest-7-en-6-one, 2beta,3beta,14,20,22,25-hexahydroxy-, 25-acetate, (22R)-
    • [(5R,6R)-5,6-dihydroxy-2-methyl-6-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate
    • CHEMBL3793792
    • 2,3,14,20,22-Pentahydroxy-6-oxocholest-7-en-25-yl acetate #
    • Cholest-7-en-6-one, 25-(acetyloxy)-2,3,14,20,22-pentahydroxy-, (2.beta.,3.beta.,5.beta.,22R)-
    • Cholest-7-en-6-one, 25-(acetyloxy)-2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-
    • 22033-96-1
    • 5.beta.-Cholest-7-en-6-one, 2.beta.,3.beta.,14,20,22,25-hexahydroxy-, 25-acetate, (22R)-
    • ((5R,6R)-5,6-dihydroxy-2-methyl-6-((2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-17-yl)heptan-2-yl) acetate
    • Inchi: 1S/C29H46O8/c1-16(30)37-25(2,3)10-9-24(34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3
    • Chiave InChI: DWHBRFSKXQCVDN-UHFFFAOYSA-N
    • Sorrisi: CC(OC(CCC(C(C1C2(C(C3C(CC2)C2(C(CC(C(C2)O)O)C(=O)C=3)C)(O)CC1)C)(O)C)O)(C)C)=O

Proprietà calcolate

  • Massa esatta: 522.31926842Da
  • Massa monoisotopica: 522.31926842Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 7
  • Complessità: 975
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.789
  • Superficie polare topologica: 145Ų
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.